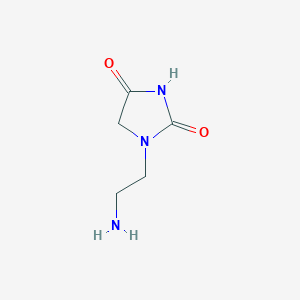1-(2-Aminoethyl)imidazolidine-2,4-dione
CAS No.:
Cat. No.: VC18691796
Molecular Formula: C5H9N3O2
Molecular Weight: 143.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H9N3O2 |
|---|---|
| Molecular Weight | 143.14 g/mol |
| IUPAC Name | 1-(2-aminoethyl)imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C5H9N3O2/c6-1-2-8-3-4(9)7-5(8)10/h1-3,6H2,(H,7,9,10) |
| Standard InChI Key | WWOOGWNXZBZSSO-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)NC(=O)N1CCN |
Introduction
Structural Characteristics and Physicochemical Properties
The parent compound, imidazolidine-2,4-dione (hydantoin), is a heterocyclic organic molecule with the molecular formula , featuring a five-membered ring containing two nitrogen atoms and two ketone groups . Substitution at the N-1 position with a 2-aminoethyl group () modifies the structure to , introducing a primary amine functional group that enhances polarity and potential for hydrogen bonding.
Table 1: Comparative Physicochemical Properties
Synthetic Methodologies
While no explicit synthesis of 1-(2-Aminoethyl)imidazolidine-2,4-dione is documented, established routes for N-substituted hydantoins provide a framework for its preparation. A plausible two-step approach involves:
-
Strecker Synthesis of Hydantoin Precursors:
Reacting glycine derivatives with carbonyl compounds (e.g., aldehydes or ketones) in the presence of ammonium cyanide, followed by acid hydrolysis, yields hydantoin cores . For example, the reaction of -phenylglycine with phenyl isocyanate produces N-3-substituted hydantoins . -
N-Alkylation:
Introducing the 2-aminoethyl group via alkylation of the hydantoin nitrogen. This could involve treating hydantoin with 2-bromoethylamine hydrobromide under basic conditions (e.g., potassium carbonate in dimethylformamide) .
Hypothetical Reaction Scheme:
Yield optimization would require careful control of stoichiometry and reaction time, as over-alkylation or decomposition of the amine group could occur.
Pharmacological and Biological Activity
Hydantoin derivatives exhibit diverse biological activities, including anticonvulsant, antiarrhythmic, and antitumor effects . The 2-aminoethyl substituent may enhance interactions with biological targets due to its capacity for ionic and hydrogen bonding.
Anti-Inflammatory Applications
Patent literature describes hydantoin derivatives as modulators of the N-formyl peptide receptor 2 (FPR2), a GPCR involved in resolving inflammation . The 2-aminoethyl group may mimic endogenous FPR2 ligands like lipoxin A4, potentially enhancing anti-inflammatory signaling.
Future Research Directions
-
Synthetic Optimization: Developing enantioselective routes to produce chiral 1-(2-Aminoethyl)imidazolidine-2,4-dione derivatives for structure-activity relationship (SAR) studies.
-
Target Identification: Screening against kinase libraries or GPCR panels to identify novel therapeutic targets.
-
Formulation Studies: Investigating prodrug strategies to enhance bioavailability, such as acetylation of the primary amine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume